molecular formula C11H11NO3 B1433320 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-8-carboxylic acid methyl ester CAS No. 1250444-46-2

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-8-carboxylic acid methyl ester

Cat. No.: B1433320
CAS No.: 1250444-46-2
M. Wt: 205.21 g/mol
InChI Key: YUSNXRYVXBARJL-UHFFFAOYSA-N
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Description

“1-Oxo-1,2,3,4-tetrahydro-isoquinoline-8-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 1250444-46-2. It has a molecular weight of 205.21 . The IUPAC name for this compound is methyl 1-oxo-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H11NO3/c1-15-11(14)8-4-2-3-7-5-6-12-10(13)9(7)8/h2-4H,5-6H2,1H3,(H,12,13) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is an off-white solid .

Scientific Research Applications

Therapeutic Potential of Tetrahydroisoquinoline Derivatives

  • Anticancer Applications : Tetrahydroisoquinoline derivatives have been studied for their anticancer properties, particularly highlighting the US FDA approval of trabectedin for treating soft tissue sarcomas. These compounds represent a significant advancement in anticancer drug discovery, showing promise in developing novel drugs with unique mechanisms of action for various cancers (Singh & Shah, 2017).

  • CNS Disorders : Research into tetrahydroisoquinoline derivatives has uncovered their potential as neuroprotective, antiaddictive, and antidepressant-like agents in animal models of CNS disorders. These compounds are suggested to influence neuroprotection through mechanisms such as MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system, offering insights into developing treatments for neurodegenerative diseases and behavioral disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

  • Pharmacological Importance : Isoquinoline derivatives, including tetrahydroisoquinoline compounds, have been recognized for their broad spectrum of pharmacological effects. Their biological activities span anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial potentials. This diverse range of activities underscores the importance of isoquinoline derivatives in modern therapeutics and their potential in addressing a wide array of health concerns (Danao et al., 2021).

Safety and Hazards

The safety information available indicates that this compound is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 .

Properties

IUPAC Name

methyl 1-oxo-3,4-dihydro-2H-isoquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-4-2-3-7-5-6-12-10(13)9(7)8/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSNXRYVXBARJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C(=O)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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